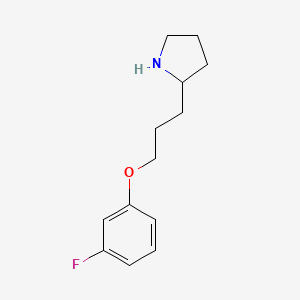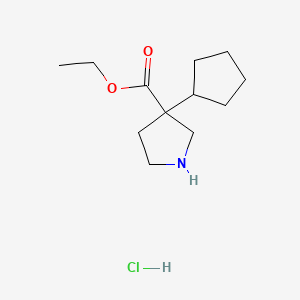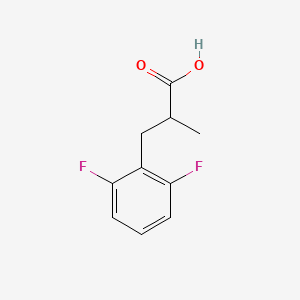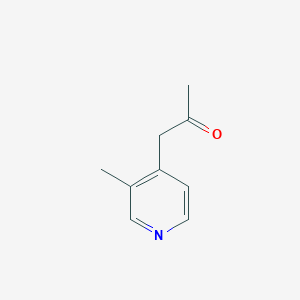![molecular formula C13H24N2O3 B13535369 4-Boc-decahydropyrido[4,3-f][1,4]oxazepine](/img/structure/B13535369.png)
4-Boc-decahydropyrido[4,3-f][1,4]oxazepine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Boc-decahydropyrido[4,3-f][1,4]oxazepine is a heterocyclic compound that features a unique bicyclic structure. It is characterized by the presence of a pyridine ring fused with an oxazepine ring, and it is protected by a tert-butoxycarbonyl (Boc) group. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and its role as an intermediate in the synthesis of more complex molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Boc-decahydropyrido[4,3-f][1,4]oxazepine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a substituted 2-aminophenol with an appropriate aldehyde or ketone in the presence of a base. The reaction is often carried out in a solvent such as 1,4-dioxane at elevated temperatures (e.g., 100°C) to facilitate the formation of the oxazepine ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis can be advantageous due to its ability to reduce reaction times and improve yields. Additionally, the use of continuous flow reactors can enhance the scalability and efficiency of the production process .
化学反応の分析
Types of Reactions
4-Boc-decahydropyrido[4,3-f][1,4]oxazepine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or oxygen atoms in the oxazepine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce amine derivatives .
科学的研究の応用
4-Boc-decahydropyrido[4,3-f][1,4]oxazepine has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: The compound can be used in the development of new materials with specific properties.
作用機序
The mechanism of action of 4-Boc-decahydropyrido[4,3-f][1,4]oxazepine involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular pathways and targets can vary depending on the specific biological context .
類似化合物との比較
Similar Compounds
Dibenzo[b,f][1,4]oxazepine: A related compound with a similar oxazepine ring structure but with different substituents.
Pyrido[4,3-f][1,4]oxazepine: Another similar compound with variations in the ring fusion and substituents.
Uniqueness
4-Boc-decahydropyrido[4,3-f][1,4]oxazepine is unique due to its specific Boc protection and the particular arrangement of its fused rings. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities .
特性
分子式 |
C13H24N2O3 |
|---|---|
分子量 |
256.34 g/mol |
IUPAC名 |
tert-butyl 3,5,5a,6,7,8,9,9a-octahydro-2H-pyrido[4,3-f][1,4]oxazepine-4-carboxylate |
InChI |
InChI=1S/C13H24N2O3/c1-13(2,3)18-12(16)15-6-7-17-11-8-14-5-4-10(11)9-15/h10-11,14H,4-9H2,1-3H3 |
InChIキー |
ODHBURUASHNTHN-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CCOC2CNCCC2C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



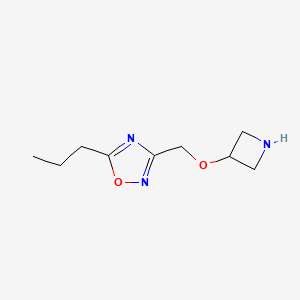
![[5-(4-chlorophenyl)-1H-pyrazol-3-yl]methanamine](/img/structure/B13535303.png)

